Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro-

Description

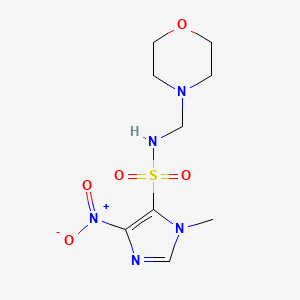

The compound Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- (hereafter referred to as Compound 2.4.15 for clarity) is a nitroimidazole derivative with a sulfonamide group at position 5 and a morpholinomethyl substituent at the N1 position . Nitroimidazoles are well-known for their roles in medicinal chemistry, particularly in antimicrobial and antiparasitic applications, due to their ability to undergo redox cycling under hypoxic conditions .

The morpholinomethyl group in 2.4.15 enhances solubility and bioavailability compared to simpler alkyl substituents, as morpholine is a polar, water-soluble heterocycle . The sulfonamide moiety at position 5 may contribute to hydrogen-bonding interactions, influencing binding affinity in biological targets .

Properties

CAS No. |

80348-59-0 |

|---|---|

Molecular Formula |

C9H15N5O5S |

Molecular Weight |

305.31 g/mol |

IUPAC Name |

3-methyl-N-(morpholin-4-ylmethyl)-5-nitroimidazole-4-sulfonamide |

InChI |

InChI=1S/C9H15N5O5S/c1-12-6-10-8(14(15)16)9(12)20(17,18)11-7-13-2-4-19-5-3-13/h6,11H,2-5,7H2,1H3 |

InChI Key |

XNLGIQHELXECGM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1S(=O)(=O)NCN2CCOCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

N-Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Attachment of the Morpholinomethyl Group: The morpholinomethyl group is attached through a Mannich reaction involving formaldehyde, morpholine, and the imidazole derivative.

Nitration: The nitro group is introduced by nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Sulfonic Acid Derivatives: Formed by the reduction of the sulfonamide group.

Substituted Imidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Imidazole-5-sulfonamide, 1-methyl-N-(morpholinomethyl)-4-nitro- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations

Key structural analogs of 2.4.15 include:

| Compound ID | Substituents | Nitro Position | Sulfonamide Position | Key Differences |

|---|---|---|---|---|

| 2.4.15 (Target) | 1-Methyl-N-(morpholinomethyl), 4-nitro, 5-sulfonamide | 4 | 5 | Reference compound |

| 2.4.13 | 1-Methyl-N-(dimethylamino)methyl, 4-nitro, 5-sulfonamide | 4 | 5 | Morpholinomethyl vs. dimethylamino |

| 2.4.27 | N'-(2-methoxyphenyl)-1-methyl, 4-nitro, 5-sulfonamide | 4 | 5 | Aromatic vs. aliphatic N-substituent |

| 2.3.17 | 1-Methyl-5-(N-morpholinoiminomethyl), 2-nitro | 2 | N/A | Nitro position shifted; iminomethyl group |

| 2.4.14 | 1-Methyl-5-(N-morpholinosulfonyl), 4-nitro | 4 | 5 | Morpholinosulfonyl vs. morpholinomethyl |

Key Observations :

- Substituent Effects: The morpholinomethyl group in 2.4.15 offers superior solubility compared to the dimethylamino group in 2.4.13, as morpholine’s oxygen atom increases polarity .

- Nitro Position: Shifting the nitro group to position 2 (as in 2.3.17) may alter redox potentials and biological activity, as nitroimidazoles with nitro at position 4 are more stable and exhibit stronger electron-withdrawing effects .

- Sulfonamide vs.

Physicochemical and Redox Properties

Reduction Potentials:

Reduction potentials (E°) for one-electron couples in aqueous solution highlight electronic differences:

- 2.4.15 : E° ≈ 2.4 V (estimated from analogous compounds) .

- 2.4.13: E° ≈ 2.4 V (similar to 2.4.15 but with dimethylamino group) .

However, steric and solubility differences may affect pharmacokinetics .

SAR Trends :

Morpholine vs. Dimethylamino: Morpholine improves solubility and target engagement compared to dimethylamino (2.4.15 vs. 2.4.13) .

Sulfonamide vs. Sulfonyl : Sulfonamides (e.g., 2.4.15 ) are more likely to participate in hydrogen bonding than sulfonyl groups (2.4.14 ) .

Q & A

Q. How can researchers design experiments to study heterogeneous reaction mechanisms (e.g., catalytic nitration)?

- Methodological Answer :

- In-Situ Spectroscopy : Use ATR-FTIR or Raman to track intermediate formation on catalyst surfaces.

- Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps.

- Surface Characterization : Analyze catalysts pre/post-reaction via XPS or TEM to correlate activity with morphology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.